REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([OH:13])=[CH:10][CH:11]=2)[C:6]([CH3:15])([CH3:14])[CH2:5]1)(=O)C.C([O-])(O)=O.[Na+]>Cl.C1(C)C=CC=CC=1>[CH3:14][C:6]1([CH3:15])[C:7]2[C:12](=[CH:11][CH:10]=[C:9]([OH:13])[CH:8]=2)[NH:4][CH2:5]1 |f:1.2|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(C2=CC(=CC=C12)O)(C)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CNC2=CC=C(C=C12)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 mg | |
YIELD: CALCULATEDPERCENTYIELD | 107.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |